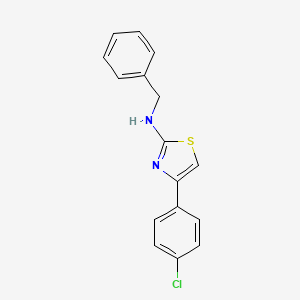

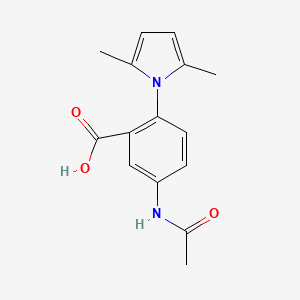

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, commonly referred to as AM-2201, is an analog of the synthetic cannabinoid JWH-018. It is a potent agonist of the CB1 and CB2 receptors, with a Ki of 0.09 nM and 0.45 nM respectively. AM-2201 is widely used in scientific research as a tool to study the endocannabinoid system, as well as in the development of novel therapeutic agents.

Applications De Recherche Scientifique

Antibacterial and Antitubercular Agents

Compounds with the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been studied for their potential as antibacterial and antitubercular agents. They have shown promising activity against various bacterial strains and Mycobacterium tuberculosis. The mechanism involves inhibition of essential enzymes like enoyl ACP reductase and DHFR, which are critical for bacterial lipid synthesis and folate pathway, respectively .

Enzyme Inhibition for Therapeutic Applications

The structural motif present in 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is known to interact with enzyme active sites. This interaction can inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), which is a target for cancer and bacterial infection treatments .

Monoclonal Antibody Production Enhancement

Derivatives of 2,5-dimethyl-1H-pyrrol-1-yl have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds can increase cell-specific glucose uptake rate and intracellular ATP during antibody production, which is crucial for the pharmaceutical industry .

Molecular Docking Studies for Drug Design

The compound’s ability to bind to enzyme active sites makes it valuable for molecular docking studies. These studies help in predicting the orientation of the compound when bound to a target enzyme, aiding in the design of new drugs with improved efficacy and reduced side effects .

Control of Glycosylation in Antibody Production

The same derivatives that enhance antibody production also have the potential to control the level of galactosylation on N-linked glycans of monoclonal antibodies. This is important for the therapeutic efficacy and safety of antibody-based drugs .

Novel Inhibitors for Protein-DNA Interactions

Compounds with the pyrrol-1-yl group have been identified as novel inhibitors that can target protein-DNA interactions. For instance, they can inhibit the binding activity of GATA family proteins, which play a role in the regulation of gene expression .

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

The compound’s derivatives can be used in ADMET studies to predict their pharmacokinetic properties and potential toxicity. This is a crucial step in the drug development process to ensure safety and effectiveness .

Propriétés

IUPAC Name |

5-acetamido-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-4-5-10(2)17(9)14-7-6-12(16-11(3)18)8-13(14)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLWKWMHQJQVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)NC(=O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354597 |

Source

|

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

CAS RN |

332898-63-2 |

Source

|

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)